1H-Pyrazole, 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-
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Overview
Description
1H-Pyrazole, 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]- is a chemical compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a pyrazole ring substituted with a 5-chloro-2-ethoxy-4-methylbenzenesulfonyl group, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 1H-Pyrazole, 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]- typically involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with a suitable pyrazole derivative under controlled conditions . The reaction conditions often include the use of a base such as triethylamine and an appropriate solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrazole, 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazole, 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
1H-Pyrazole, 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-ethylpiperidine: This compound has a similar sulfonyl group but differs in the heterocyclic ring structure.
1-Benzyl-4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine: This compound also contains the 5-chloro-2-ethoxy-4-methylbenzenesulfonyl group but has a piperazine ring instead of a pyrazole ring.
1-(5-Chloro-2-ethoxy-4-methyl-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole: This compound features an imidazole ring and similar substituents.
The uniqueness of 1H-Pyrazole, 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]- lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1015846-41-9 |
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Molecular Formula |
C12H13ClN2O3S |
Molecular Weight |
300.76g/mol |
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C12H13ClN2O3S/c1-3-18-11-7-9(2)10(13)8-12(11)19(16,17)15-6-4-5-14-15/h4-8H,3H2,1-2H3 |
InChI Key |
RIEFJKNIUHTQDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CC=N2 |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CC=N2 |
Origin of Product |
United States |
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